molecular formula C12H15N3O3 B1194398 1,3,5-Triacryloylhexahydro-1,3,5-triazine CAS No. 959-52-4

1,3,5-Triacryloylhexahydro-1,3,5-triazine

Cat. No.: B1194398
CAS No.: 959-52-4
M. Wt: 249.27 g/mol
InChI Key: FYBFGAFWCBMEDG-UHFFFAOYSA-N
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Description

1,3,5-Triacryloylhexahydro-1,3,5-triazine is a chemical compound with the molecular formula C12H15N3O3. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of three acryloyl groups attached to a hexahydro-1,3,5-triazine ring, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

1,3,5-Triacryloylhexahydro-1,3,5-triazine, also known as Triacrylformal, is a hexafunctional cross-linker . It primarily targets the polymer chains in a polymer matrix, acting as a bridge to connect these chains and form a three-dimensional network structure .

Mode of Action

Triacrylformal interacts with its targets through a process known as thiol-ene reactions . This reaction involves the addition of a thiol to an alkene (the acryloyl groups in Triacrylformal) to form a thioether . The reaction is highly efficient and can be completed within minutes .

Biochemical Pathways

The thiol-ene reaction is a step-growth polymerization that leads to the formation of a highly cross-linked polymer network . This process significantly enhances the mechanical properties of the resulting polymer, including its strength and durability .

Result of Action

The result of Triacrylformal’s action is the formation of a robust, highly cross-linked polymer network . This network has improved resistance to biological fouling, increased degree of conversion, reduced cytotoxicity, and enhanced adhesion strength to substrates .

Action Environment

The efficacy and stability of Triacrylformal’s action can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the thiol-ene reaction due to its ability to react with the radicals formed during the process . Therefore, the reaction is often carried out under inert conditions to prevent oxygen interference .

Biochemical Analysis

Biochemical Properties

1,3,5-Triacryloylhexahydro-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide hydrogels. It acts as a hexafunctional cross-linker, contributing to the stability and mechanical properties of these hydrogels . The compound interacts with various enzymes and proteins, including lysine residues in proteins, facilitating cross-linking reactions . These interactions are essential for the formation of stable polymer networks, which are widely used in biochemical and biomedical applications.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can impact cellular structures and functions, leading to changes in cell morphology and behavior . Additionally, its interaction with cellular proteins can affect the regulation of gene expression, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can bind to lysine residues in proteins, leading to the formation of stable cross-linked structures . These interactions can result in enzyme inhibition or activation, depending on the specific proteins involved. Additionally, the compound’s ability to modulate gene expression can lead to changes in cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in cumulative effects on cellular functions, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate beneficial biochemical reactions, such as protein cross-linking, without causing significant toxicity . At high doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to protein cross-linking and polymerization. The compound interacts with enzymes and cofactors that facilitate these reactions, contributing to the formation of stable polymer networks . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach target proteins and enzymes to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular environment to exert its biochemical effects .

Preparation Methods

1,3,5-Triacryloylhexahydro-1,3,5-triazine can be synthesized through several methods. One common synthetic route involves the reaction of trioxymethylene, vinyl cyanide, and sulfuric acid in methanol. The reaction mixture is heated to 70°C, followed by the addition of vinyl cyanide. After the reaction is complete, the mixture is cooled, and sodium hydroxide solution is added to neutralize the acid. The product is then filtered and dried to obtain the final compound .

Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure high yields and purity .

Chemical Reactions Analysis

1,3,5-Triacryloylhexahydro-1,3,5-triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,3,5-Triacryloylhexahydro-1,3,5-triazine is unique due to its three acryloyl groups, which provide multiple reactive sites. Similar compounds include:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBFGAFWCBMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052645
Record name Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine
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Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-52-4
Record name 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one]
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Record name 1,3,5-Triacryloylhexahydrotriazine
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Record name Triacrylformal
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Record name 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
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Record name Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine
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Record name Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine
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Record name TRIACRYLOYLHEXAHYDRO-S-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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